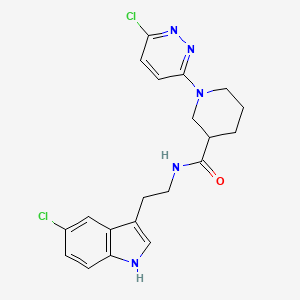

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(5-chloro-1H-indol-3-yl)ethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical formula is C20H18Cl2N4O, and its molecular weight is approximately 403.29 g/mol. The compound features a piperidine ring, an indole moiety, and a pyridazine ring, making it structurally unique.

Méthodes De Préparation

2.1 Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the condensation of 5-chloro-1H-indole-3-carbaldehyde with 2-(6-chloropyridazin-3-yl)ethylamine, followed by cyclization to form the piperidine ring. The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).

2.2 Industrial Production: In industrial settings, Compound X is synthesized using scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. specific proprietary methods employed by manufacturers are often confidential.

Analyse Des Réactions Chimiques

Compound X undergoes various chemical reactions:

Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction of the carboxamide group yields the corresponding amine.

Substitution: The chlorine atoms on the indole and pyridazine rings are susceptible to nucleophilic substitution reactions.

Applications De Recherche Scientifique

4.1 Medicinal Chemistry:

Anticancer Properties: Compound X exhibits promising anticancer activity by targeting specific cellular pathways. Researchers are investigating its potential as a novel chemotherapeutic agent.

Neuropharmacology: Studies suggest that Compound X interacts with neurotransmitter receptors, impacting neuronal function. It may have applications in treating neurological disorders.

Protein Kinase Inhibition: Compound X inhibits certain protein kinases involved in cell signaling. Researchers explore its role in modulating cellular processes.

Enzyme Inhibitors: It shows inhibitory effects against specific enzymes, making it relevant for drug discovery.

Agrochemicals: Compound X’s structural features make it suitable for designing herbicides or fungicides.

Materials Science: Its unique scaffold may inspire novel materials with desirable properties.

Mécanisme D'action

The precise mechanism of action remains an active area of research. Compound X likely interacts with cellular targets, affecting signaling pathways, gene expression, and protein function. Further studies are needed to elucidate its detailed mode of action.

Comparaison Avec Des Composés Similaires

Compound X stands out due to its hybrid structure, combining features from indoles, pyridazines, and piperidines. Similar compounds include:

Compound Y: Shares the indole-piperidine core but lacks the pyridazine ring.

Compound Z: Contains the pyridazine moiety but lacks the indole fragment.

Propriétés

Formule moléculaire |

C20H21Cl2N5O |

|---|---|

Poids moléculaire |

418.3 g/mol |

Nom IUPAC |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C20H21Cl2N5O/c21-15-3-4-17-16(10-15)13(11-24-17)7-8-23-20(28)14-2-1-9-27(12-14)19-6-5-18(22)25-26-19/h3-6,10-11,14,24H,1-2,7-9,12H2,(H,23,28) |

Clé InChI |

BJXYFOLHQBRYGF-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12165328.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12165332.png)

![N'-[(Z)-1H-indol-3-ylmethylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165339.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B12165340.png)

![1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B12165350.png)

![(2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12165359.png)

![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165370.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12165377.png)

![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)